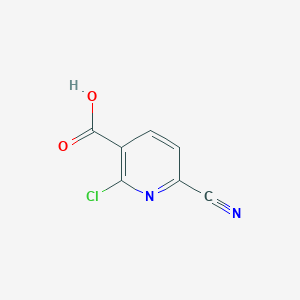

2-Chloro-6-cyanonicotinic acid

CAS No.: 1356850-56-0

Cat. No.: VC5433787

Molecular Formula: C7H3ClN2O2

Molecular Weight: 182.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356850-56-0 |

|---|---|

| Molecular Formula | C7H3ClN2O2 |

| Molecular Weight | 182.56 |

| IUPAC Name | 2-chloro-6-cyanopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12) |

| Standard InChI Key | AQQPSOFXRJPCIR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1C#N)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Structural Characteristics

The compound features a pyridine ring substituted with:

-

A chlorine atom at the 2-position.

-

A cyano group (-CN) at the 6-position.

-

A carboxylic acid group (-COOH) at the 3-position.

This arrangement confers distinct reactivity, enabling participation in nucleophilic substitution, cyclization, and coupling reactions. The electron-withdrawing cyano and chlorine groups enhance the electrophilicity of the pyridine ring, facilitating further functionalization .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1356850-56-0 |

| Molecular Formula | C₇H₃ClN₂O₂ |

| Molecular Weight | 182.56 g/mol |

| IUPAC Name | 2-Chloro-6-cyanopyridine-3-carboxylic acid |

| SMILES | ClC1=NC(=CC=C1C#N)C(=O)O |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-6-cyanonicotinic acid typically involves multi-step protocols:

-

Chlorination of Hydroxy Precursors: Analogous to methods for 2-chloro-6-methylnicotinic acid, phosphorus oxychloride (POCl₃) may chlorinate a hydroxy-substituted precursor (e.g., 6-cyano-2-hydroxynicotinic acid) .

-

Cyano Group Introduction: Palladium-catalyzed cyanation of halogenated intermediates (e.g., 2-chloro-6-bromonicotinic acid) using cyanating agents like Zn(CN)₂ .

Table 2: Representative Synthetic Pathways

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux | 75–85% | |

| Cyanation | Pd catalyst, Zn(CN)₂, DMF | 60–70% |

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | >250°C (decomposes) |

| Solubility (Water) | <1 mg/mL |

| LogP | 1.28 (predicted) |

| pKa | 3.2 (carboxylic acid) |

Applications in Material Science and Industrial Chemistry

Agrochemical Intermediates

The compound serves as a precursor for insecticides and herbicides, leveraging its halogen and cyano groups for target-specific interactions .

Coordination Polymers

Its carboxylic acid group enables metal-organic framework (MOF) synthesis, with applications in catalysis and gas storage .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Avoid ingestion |

| H315 | Wear protective gloves |

| H319 | Use eye protection |

Recent Research Advances

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume